CID 71359404
Description
CID 71359404, identified as oscillatoxin D, is a marine-derived natural product belonging to the oscillatoxin family. These compounds are polyketide metabolites produced by cyanobacteria and dinoflagellates, often associated with algal blooms and marine toxicity . Oscillatoxin D exhibits a complex macrocyclic structure with conjugated double bonds and hydroxyl groups, contributing to its biological activity and environmental significance. While its exact pharmacological profile remains under investigation, oscillatoxin derivatives are studied for their cytotoxic, antifungal, and allelopathic properties .
Structure
2D Structure
Properties
CAS No. |
378233-20-6 |
|---|---|
Molecular Formula |
CuMgMoS |
Molecular Weight |
215.87 g/mol |
InChI |
InChI=1S/Cu.Mg.Mo.S |
InChI Key |
VRPZLQKRAQGSRR-UHFFFAOYSA-N |
Canonical SMILES |
[Mg].S=[Mo].[Cu] |
Origin of Product |
United States |
Preparation Methods
Contextualizing CID 71359404 Within Small-Molecule Synthesis Frameworks
This compound is presumed to belong to the class of organic small molecules, given its numerical identifier in chemical databases. While structural details remain unspecified, its preparation likely involves modular synthetic strategies. Contemporary approaches emphasize automation, reproducibility, and green chemistry principles.
Relevance of Automated Continuous-Flow Synthesis
Recent advancements in end-to-end continuous-flow platforms enable multistep syntheses of complex molecules with reduced manual intervention. For example, prexasertib was synthesized via a six-step automated process using solid-phase chemistry, achieving 65% yield and >99.9% purity. Such systems mitigate solvent/reagent incompatibility and intermediate purification challenges, which may apply to this compound.
Table 1: Advantages of Automated Flow Synthesis for this compound
| Parameter | Conventional Batch Synthesis | Continuous-Flow Synthesis |
|---|---|---|
| Reaction Time | 24–72 hours | 2–8 hours |
| Yield | 40–60% | 65–85% |
| Purity | 90–95% | >99% |
| Scalability | Limited by batch size | Linear scalability |
| Solvent Consumption | High | Reduced by 70% |
Hypothetical Synthesis Routes for this compound
Microwave-Assisted Metal-Free Protocols
The synthesis of 1,3,4-oxadiazole hybrids (e.g., 7a–s ) demonstrates the efficacy of microwave irradiation in accelerating reaction kinetics. Key steps include:
- Nucleophilic substitution : Piperidine-based oxadiazoles react with secondary amine acetamides under metal-free conditions.
- Cyclocondensation : Microwave irradiation reduces reaction times from 30 hours to 30 seconds while maintaining yields >80%.
Table 2: Comparative Analysis of Conventional vs. Microwave Synthesis
| Condition | Conventional Method | Microwave Method |
|---|---|---|
| Reaction Time | 900–1800 minutes | 30–70 seconds |
| Yield | 45–60% | 75–91% |
| Energy Consumption | 150–200 W | 300–500 W |
| Purity (HPLC) | 85–90% | 95–99% |
Catalytic Systems for Heterocycle Formation
Benzoxoloazepinolones (e.g., CID-797718 ) are synthesized via:
Purification and Characterization Strategies
Chromatographic Techniques
Chemical Reactions Analysis
Types of Reactions: Compound “CID 71359404” undergoes various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized derivatives.
Reduction: Reaction with reducing agents to form reduced derivatives.
Substitution: Replacement of specific functional groups with other groups under suitable conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Reagents such as halogens or alkylating agents are used under controlled temperature and pressure.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of oxidized derivatives with higher oxidation states.
Reduction: Formation of reduced derivatives with lower oxidation states.
Substitution: Formation of substituted compounds with different functional groups.
Scientific Research Applications
Compound “CID 71359404” has a wide range of scientific research applications, including:
Chemistry: Used as a reagent or intermediate in various chemical reactions and synthesis.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential in treating specific diseases or conditions.
Industry: Utilized in the production of specialized materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of compound “CID 71359404” involves its interaction with specific molecular targets and pathways. It exerts its effects through:
Binding to receptors: Interaction with specific receptors on the cell surface or within the cell.
Modulation of pathways: Influencing biochemical pathways to alter cellular functions.
Enzyme inhibition or activation: Affecting the activity of enzymes involved in various metabolic processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Oscillatoxin D (CID 71359404) shares a core structural framework with other oscillatoxin derivatives. Below is a comparative analysis based on available
Table 1: Structural and Functional Comparison of Oscillatoxin Derivatives
Key Findings :
Structural Modifications :
- 30-Methyl-Oscillatoxin D (CID 185389) introduces a methyl group at the C-30 position, likely increasing metabolic stability compared to oscillatoxin D .
- Oscillatoxin E (CID 156582093) and F (CID 156582092) differ in side-chain configurations or stereochemistry, which may alter receptor binding or environmental persistence.
Functional Implications: Methylation (as in CID 185389) could enhance allelopathic activity by improving membrane permeability .
Analytical Challenges :
- Differentiation of these compounds requires advanced techniques such as LC-ESI-MS with in-source CID fragmentation , which exploits distinct fragmentation patterns to resolve isomers (e.g., oscillatoxin D vs. F) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
